

# Discovery and history of 2-Methyl-4-nitroanisole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methyl-4-nitroanisole

Cat. No.: B018480

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-4-nitroanisole**: From Historical Discovery to Modern Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Methyl-4-nitroanisole** (CAS 50741-92-9), a key aromatic intermediate in organic synthesis. The document delves into the historical context of its synthesis, rooted in early 20th-century investigations of nitrated aromatic ethers. It presents a detailed, field-proven protocol for its modern laboratory synthesis via the electrophilic nitration of 2-methylanisole, including a thorough examination of the reaction mechanism and directing effects. Furthermore, this guide compiles essential physicochemical and spectroscopic data for the compound's unambiguous characterization and discusses its primary applications as a precursor in the synthesis of valuable chemical entities.

## Introduction: A Versatile Aromatic Building Block

**2-Methyl-4-nitroanisole**, systematically named 1-methoxy-2-methyl-4-nitrobenzene, is a crystalline organic compound featuring a benzene ring substituted with methoxy, methyl, and nitro functional groups. Its structure makes it a valuable and versatile intermediate, primarily utilized in the multi-step synthesis of more complex molecules, such as dyes and pharmaceutical precursors.<sup>[1]</sup> The strategic placement of its functional groups allows for selective chemical transformations; for instance, the nitro group can be readily reduced to an amine, providing a route to substituted anilines like 3-methyl-4-methoxyaniline.<sup>[2]</sup> This guide

serves as a senior-level resource, bridging historical context with practical, modern applications and methodologies.

## Historical Context: The Era of Aromatic Nitration

While pinpointing a single moment of "discovery" is challenging, the synthesis of **2-Methyl-4-nitroanisole** is rooted in the extensive exploration of electrophilic aromatic substitution reactions of the early 20th century. The fundamental chemistry—the methylation of phenols and the subsequent nitration of the resulting ethers—was well-established during this period.

A U.S. Patent filed in 1920 by Derick, Leaming, and Ralph, granted in 1925, details the production of related nitro-cresol methyl ethers.<sup>[3][4]</sup> This patent describes the methylation of m-nitro-p-cresol using dimethyl sulfate to form the corresponding methyl ether, which is then reduced to an amino group.<sup>[3]</sup> This publication establishes that the synthesis of structurally similar nitroaromatic ethers was of industrial interest nearly a century ago.

One of the earliest accessible academic citations that references work related to **2-Methyl-4-nitroanisole** is a 1946 paper in the Journal of the American Chemical Society by Carmack et al., which focused on the synthesis of quinoline derivatives.<sup>[2][5]</sup> The inclusion of this compound in synthetic pathways for creating more complex molecules underscores its long-standing role as a foundational chemical building block.

## Synthesis of 2-Methyl-4-nitroanisole: A Mechanistic Approach

The most direct and common method for preparing **2-Methyl-4-nitroanisole** is the electrophilic aromatic nitration of 2-methylanisole (also known as o-cresyl methyl ether). This reaction leverages the powerful directing effects of the existing substituents on the aromatic ring.

## Mechanistic Rationale and Directing Effects

The outcome of the nitration is dictated by the electronic properties of the methoxy (-OCH<sub>3</sub>) and methyl (-CH<sub>3</sub>) groups already present on the benzene ring.

- **Methoxy Group (-OCH<sub>3</sub>):** This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate)

that forms during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the methoxy group.

- **Methyl Group (-CH<sub>3</sub>):** This is a weakly activating, ortho, para-directing group. It donates electron density through a less powerful inductive effect, which also helps stabilize the sigma complex.

In 2-methylanisole, the two groups work in concert. The position para to the strongly directing methoxy group (C4) is open and is also meta to the methyl group. The position ortho to the methoxy group (C6) is also available. However, the attack at C4 is sterically unhindered and benefits from the powerful para-directing effect of the methoxy group, making 4-nitro-2-methylanisole the major product.<sup>[6]</sup> The reaction must be carefully controlled to prevent over-nitration or the formation of phenolic byproducts through ipso-attack at the methoxy-substituted carbon.<sup>[7]</sup>

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Methyl-4-nitroanisole**.

## Detailed Step-by-Step Protocol

This protocol is an illustrative procedure based on standard nitration methodologies.<sup>[8][9]</sup> All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Preparation of Nitrating Mixture: In a clean, dry flask, cautiously add 5 mL of concentrated sulfuric acid ( $H_2SO_4$ ). Cool the flask in an ice-water bath to 0-5 °C. Slowly, with continuous swirling, add 5 mL of concentrated nitric acid ( $HNO_3$ ) dropwise, ensuring the temperature does not exceed 15 °C. Keep this mixture cooled in the ice bath until use.
- Reaction Setup: In a separate, larger flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methylanisole in 20 mL of acetic anhydride. Cool this solution in an ice-water bath to 0-5 °C.
- Nitration: Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred 2-methylanisole solution over 30-45 minutes. The internal temperature must be rigorously maintained below 10 °C throughout the addition to minimize side reactions.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Isolation: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice, stirring vigorously. The crude product should precipitate as a yellow solid. Allow the ice to melt completely.
- Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper, followed by a small amount of ice-cold ethanol to remove residual acids and impurities.
- Purification: The crude solid is purified by recrystallization. Dissolve the product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
- Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow crystalline solid.

# Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized **2-Methyl-4-nitroanisole**.

## Physical and Chemical Properties

| Property          | Value                                                                                    | Source(s)                                |
|-------------------|------------------------------------------------------------------------------------------|------------------------------------------|
| CAS Number        | 50741-92-9                                                                               | <a href="#">[1]</a> <a href="#">[2]</a>  |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>                                            | <a href="#">[2]</a>                      |
| Molecular Weight  | 167.16 g/mol                                                                             | <a href="#">[2]</a>                      |
| Appearance        | Pale yellow crystalline solid                                                            | <a href="#">[2]</a>                      |
| Melting Point     | 61-64 °C (lit.)                                                                          | <a href="#">[2]</a> <a href="#">[10]</a> |
| Boiling Point     | 283.0 ± 20.0 °C at 760 mmHg                                                              | <a href="#">[10]</a>                     |
| Solubility        | Soluble in common organic solvents (e.g., ethanol, dichloromethane), insoluble in water. | N/A                                      |

## Spectroscopic Data

The following data provide a spectral fingerprint for **2-Methyl-4-nitroanisole**.[\[11\]](#)[\[12\]](#)

- <sup>1</sup>H NMR (Proton NMR):

- δ (ppm) ~7.9-8.1: (m, 2H, Ar-H ortho to -NO<sub>2</sub>)
- δ (ppm) ~7.2-7.3: (d, 1H, Ar-H ortho to -CH<sub>3</sub>)
- δ (ppm) ~3.9: (s, 3H, -OCH<sub>3</sub>)
- δ (ppm) ~2.3: (s, 3H, Ar-CH<sub>3</sub>)

- $^{13}\text{C}$  NMR (Carbon NMR):
  - $\delta$  (ppm)  $\sim$ 160: (Ar-C attached to  $-\text{OCH}_3$ )
  - $\delta$  (ppm)  $\sim$ 145: (Ar-C attached to  $-\text{NO}_2$ )
  - $\delta$  (ppm)  $\sim$ 130-135: (Quaternary Ar-C attached to  $-\text{CH}_3$ )
  - $\delta$  (ppm)  $\sim$ 125-128: (Ar-CH)
  - $\delta$  (ppm)  $\sim$ 110-115: (Ar-CH)
  - $\delta$  (ppm)  $\sim$ 56: ( $-\text{OCH}_3$ )
  - $\delta$  (ppm)  $\sim$ 17: (Ar- $\text{CH}_3$ )
- Infrared (IR) Spectroscopy:
  - $\nu$  ( $\text{cm}^{-1}$ )  $\sim$ 1510-1530 & 1340-1360: (Strong, asymmetric and symmetric N-O stretching of nitro group)
  - $\nu$  ( $\text{cm}^{-1}$ )  $\sim$ 2850-3000: (C-H stretching of methyl and methoxy groups)
  - $\nu$  ( $\text{cm}^{-1}$ )  $\sim$ 1250-1270: (Asymmetric C-O-C stretching of aryl ether)
  - $\nu$  ( $\text{cm}^{-1}$ )  $\sim$ 1020-1040: (Symmetric C-O-C stretching of aryl ether)

## Applications in Synthesis

The primary utility of **2-Methyl-4-nitroanisole** is as a chemical intermediate. Its functional groups serve as handles for further chemical modification.

- Synthesis of Anilines: The most common application is the reduction of the nitro group to an amine ( $-\text{NH}_2$ ), yielding 3-methyl-4-methoxyaniline. This transformation is typically achieved using reducing agents like tin(II) chloride ( $\text{SnCl}_2$ ) in hydrochloric acid, or catalytic hydrogenation. The resulting aniline is a valuable precursor for agrochemicals and pharmaceuticals.

- **Synthesis of Phenols:** The methoxy group can be cleaved to reveal a hydroxyl group, converting the molecule into 2-methyl-4-nitrophenol.[2] This reaction is often performed using strong acids like hydrobromic acid (HBr).

## Conclusion

**2-Methyl-4-nitroanisole** is a molecule with a rich history intertwined with the development of industrial organic chemistry. Its synthesis via the electrophilic nitration of 2-methylanisole is a classic example of substituent-directed aromatic chemistry. As a readily prepared intermediate, it continues to be a relevant building block for synthesizing more complex and valuable molecules in research and development, particularly in the pharmaceutical and fine chemical sectors. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and utilization in a modern laboratory setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Methyl-4-nitroanisole 97 50741-92-9 [sigmaaldrich.com]
- 3. US1564214A - Production of m-amino-p-cresol-methyl-ether - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]

- 9. webassign.net [webassign.net]
- 10. 2-Methyl-4-nitroanisole | CAS#:50741-92-9 | ChemsrC [chemsrc.com]
- 11. 2-METHYL-4-NITROANISOLE 97(50741-92-9) 1H NMR [m.chemicalbook.com]
- 12. 2-METHYL-4-NITROANISOLE 97(50741-92-9)IR [chemicalbook.com]
- To cite this document: BenchChem. [Discovery and history of 2-Methyl-4-nitroanisole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018480#discovery-and-history-of-2-methyl-4-nitroanisole\]](https://www.benchchem.com/product/b018480#discovery-and-history-of-2-methyl-4-nitroanisole)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)